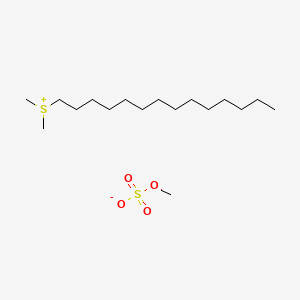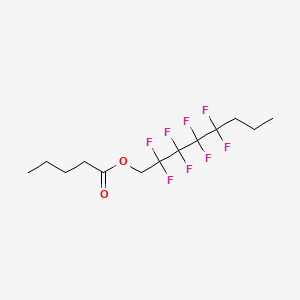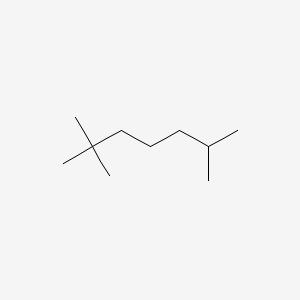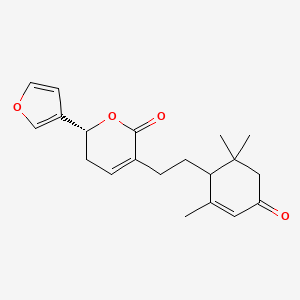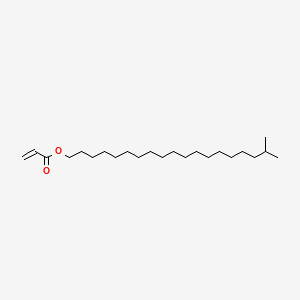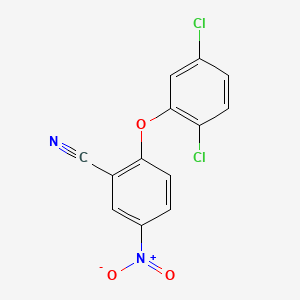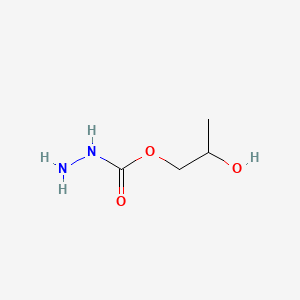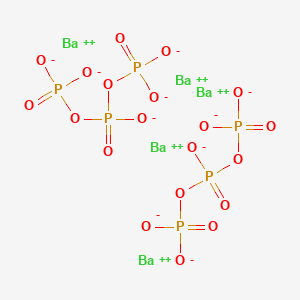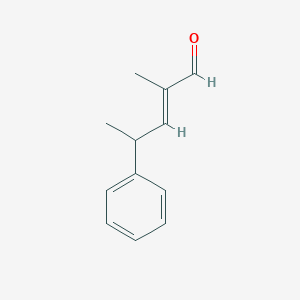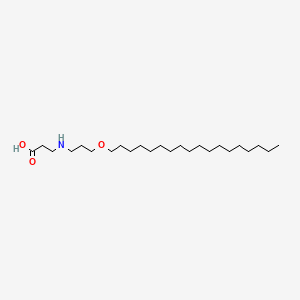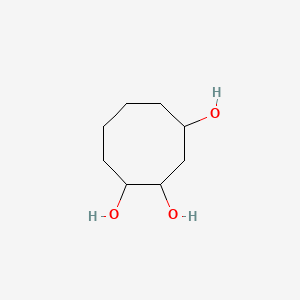
Cyclooctane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane-1,2,4-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctane derivatives. For instance, cyclooctane can be subjected to oxidation reactions using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2) to introduce hydroxyl groups at specific positions on the ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene followed by selective hydroxylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while hydroxylation can be achieved using oxidizing agents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclooctane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2,4-trione using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield cyclooctane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form cyclooctane-1,2,4-trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclooctane-1,2,4-trione
Reduction: Cyclooctane
Substitution: Cyclooctane-1,2,4-trichloride
Scientific Research Applications
Cyclooctane-1,2,4-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of cycloalkanes.
Biology: The compound can be used in the study of enzyme-catalyzed hydroxylation reactions and the metabolic pathways involving cycloalkanes.
Medicine: this compound derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclooctane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, enzymes such as hydroxylases may catalyze the hydroxylation of this compound, leading to the formation of different metabolites.
Comparison with Similar Compounds
Cyclooctane-1,2,4-triol can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,2-diol: This compound has two hydroxyl groups and exhibits different reactivity and properties compared to this compound.
Cyclooctane-1,4-diol: With hydroxyl groups at the 1 and 4 positions, this compound has distinct chemical behavior and applications.
Cyclooctane-1,2,3-triol: Similar to this compound but with hydroxyl groups at the 1, 2, and 3 positions, leading to different reactivity patterns.
Properties
CAS No. |
94249-16-8 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
cyclooctane-1,2,4-triol |
InChI |
InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2 |
InChI Key |
YVBCGAYPLVHGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


